Hexanamide, N-(2-hydroxy-1-(hydroxymethyl)-3-heptadecenyl)-6-((7-nitro-4-benzofurazanyl)amino)-
Overview
Description
Physical And Chemical Properties Analysis
- CAS No: 86701-10-2
- Density: 1.153 g/cm 3
- PSA: 166.33000
- LogP: 7.18570
- Solubility: N/A
- Melting Point: >200℃
- Formula: C 30 H 49 N 5 O 6
- Boiling Point: N/A
Scientific Research Applications
Novel Alkylated Compounds and Their Derivatives
Research has identified novel alkylated compounds derived from hexane extracts, such as 3-[(z)-12′-heptadecenyl]-2-hydroxy-5-methoxy-1,4-benzoquinone isolated from Iris kumaonensis. These compounds show potential for diverse applications due to their unique chemical structures (Singh et al., 2006).
Anticonvulsant Properties
A study on DL-Hydroxybenzenamides, closely related to hexanamide derivatives, revealed significant anticonvulsant activity in certain compounds. This research opens avenues for the development of new medications for seizure disorders (Meza-Toledo et al., 2008).
Potential in Antileukemia Therapy
Hexanamide derivatives have shown promise in leukemia therapy. N-hydroxy-6-({(2E)-2-[(3-nitrophenyl)methylidene]hydrazinecarbothioyl}amino)hexanamide was found to significantly inhibit the proliferation of drug-resistant K562/A02 cells, a key finding for developing new antileukemia agents (Gu et al., 2020).
Antimicrobial Activity
Research on hydroxamic acids, which are structurally similar to hexanamides, indicated their potential as antimicrobial agents. Compounds like N-benzyl-N'-hydroxysuccinamide and others were screened for their efficacy against various microorganisms (Pepeljnjak et al., 2005).
Role in Epilepsy Models
2,3-benzodiazepine derivatives, akin to hexanamide structures, have demonstrated protective action against various models of experimental epilepsy. These findings could guide the development of new treatments for epilepsy (Sarro et al., 2003).
properties
IUPAC Name |
N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H49N5O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-27(37)25(23-36)32-28(38)19-16-14-17-22-31-24-20-21-26(35(39)40)30-29(24)33-41-34-30/h15,18,20-21,25,27,31,36-37H,2-14,16-17,19,22-23H2,1H3,(H,32,38)/b18-15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIRBXILQRLFIK-OBGWFSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C(C(CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H49N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexanamide, N-(2-hydroxy-1-(hydroxymethyl)-3-heptadecenyl)-6-((7-nitro-4-benzofurazanyl)amino)- | |
CAS RN |
86701-10-2 | |
Record name | N-(7-(4-Nitrobenzo-2-oxa-1,3-diazole))-6-aminocaproyl sphingosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086701102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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